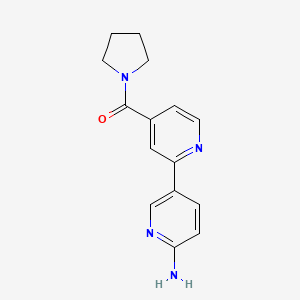![molecular formula C16H22N4O2S B5679970 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5679970.png)
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds bearing the 1,2,4-oxadiazole ring, like the mentioned chemical, typically involves multi-step reactions starting from organic acids, esters, hydrazides, and further conversion to oxadiazole derivatives. For instance, compounds with structural similarities were synthesized by converting organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which were then reacted with suitable piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride (Khalid et al., 2016).
Molecular Structure Analysis
X-ray diffraction and density functional theory (DFT) studies are common approaches to characterize the molecular structure of 1,2,4-oxadiazole derivatives. These techniques provide detailed insights into the compound's crystal structure, molecular geometry, and intermolecular interactions. For example, Şahin et al. (2012) characterized a compound with a similar oxadiazole structure, revealing its molecular conformation and stabilization through hydrogen bonds and π…π interactions (Şahin et al., 2012).
Chemical Reactions and Properties
The reactivity of 1,2,4-oxadiazole derivatives is influenced by their functional groups and the nature of substituents. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to a wide range of biological activities. The study by Rehman et al. (2018) highlights the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, demonstrating their potential as anticancer agents (Rehman et al., 2018).
properties
IUPAC Name |
[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-4-15-18-13(10-23-15)16(21)20-7-5-12(6-8-20)9-14-17-11(2)22-19-14/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXHSGMHPYFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(CC2)CC3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)

![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)
![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5679924.png)
![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5679930.png)


![2-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5679958.png)

![3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679968.png)
